molecular formula C10H15ClF3NO2 B1482601 2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one CAS No. 2098153-74-1

2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one

Cat. No.: B1482601
CAS No.: 2098153-74-1
M. Wt: 273.68 g/mol
InChI Key: YYLJCGSGGNLVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one is a synthetic organic compound. Its unique structure features both a chloro substituent and a pyrrolidine ring. The trifluoromethyl group in its molecular framework increases its chemical stability and influences its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of 2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one typically involves the reaction of 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine with 2-chlorobutanone in the presence of an appropriate base, such as potassium carbonate. The reaction is often conducted in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods Large-scale production involves an optimization of reaction conditions to enhance yield and purity. Continuous flow chemistry can be employed to streamline the process and improve efficiency, reducing waste and lowering costs. The use of catalysts and controlled reaction environments further assists in achieving the desired product with high precision.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: 2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one can undergo oxidation reactions where the hydroxymethyl group is converted to a carbonyl group.

  • Reduction: Reduction of the chloro substituent can lead to dechlorination.

  • Substitution: The chloro group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminium hydride (LiAlH₄).

  • Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can substitute the chloro group.

Major Products Formed

  • From oxidation: 2-Oxo-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one.

  • From reduction: 2-Hydroxy-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one.

  • From substitution: 2-Azido-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of complex organic molecules. It serves as a precursor in the production of various pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is often used to study enzyme interactions and metabolic pathways. It helps in understanding the mechanistic aspects of enzyme inhibition.

Medicine: The unique structure of 2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one makes it a candidate for drug development. It is investigated for its potential therapeutic properties, particularly in anti-cancer and anti-inflammatory research.

Industry: In the industrial sector, the compound finds applications in the synthesis of specialty chemicals and as a building block in material science.

Mechanism of Action

2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one exerts its effects through various biochemical pathways. The chloro and trifluoromethyl groups interact with molecular targets, modifying enzyme activity. The compound can inhibit specific enzymes by binding to their active sites, altering their normal function. Pathways involving metabolic enzymes and signal transduction processes are particularly affected.

Comparison with Similar Compounds

Compared to other pyrrolidine-based compounds, 2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one is unique due to its trifluoromethyl group. This group imparts enhanced stability and lipophilicity, making it more resistant to metabolic degradation and increasing its potential bioavailability.

Similar Compounds:

  • 2-Chloro-1-[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]butan-1-one

  • 2-Bromo-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one

  • 1-[3-(Hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-2-one

Through this comparison, the distinct attributes of this compound become evident, underscoring its significance in scientific research and industrial applications.

Properties

IUPAC Name

2-chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClF3NO2/c1-2-8(11)9(17)15-3-6(5-16)7(4-15)10(12,13)14/h6-8,16H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLJCGSGGNLVHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(C(C1)C(F)(F)F)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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